molecular formula C8H11N3O2 B169369 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid CAS No. 180283-68-5

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B169369
CAS No.: 180283-68-5
M. Wt: 181.19 g/mol
InChI Key: VPJJRVRVZCLDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5-6(7(12)13)4-9-8(10-5)11(2)3/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJJRVRVZCLDGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356603
Record name 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180283-68-5
Record name 2-(Dimethylamino)-4-methyl-5-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180283-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(dimethylamino)-4-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Blueprint for Drug Discovery

In the landscape of modern drug discovery, the adage 'form follows function' finds a profound resonance in the physicochemical properties of a candidate molecule. These intrinsic characteristics are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built. This guide provides an in-depth exploration of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest. Our focus is not merely to list its properties but to dissect the causality behind their significance and to provide robust, field-proven methodologies for their empirical determination. As we navigate through the molecular architecture of this pyrimidine derivative, we will illuminate how each physicochemical parameter serves as a critical signpost in the journey from a promising lead to a viable therapeutic agent.

Compound Identification and Structural Elucidation

Chemical Identity:

IdentifierValue
IUPAC Name 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid
CAS Number 180283-68-5
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol

Structural Representation:

The molecular structure of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is characterized by a central pyrimidine ring, which is a foundational scaffold in numerous biologically active compounds.[1][2][3][4] The strategic placement of a dimethylamino group at the C2 position, a methyl group at C4, and a carboxylic acid at C5 imparts a unique electronic and steric signature to the molecule, profoundly influencing its interactions with biological targets.

Caption: 2D structure of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid.

Physicochemical Properties: A Quantitative Overview

The "drug-likeness" of a molecule is often initially assessed by a set of key physicochemical parameters.[5][6][7] These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. While experimental data for 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is not extensively available in the public domain, we present a combination of predicted and known values for key descriptors.

PropertyValue/PredictionSignificance in Drug Discovery
Melting Point (°C) Not availableInfluences formulation and stability. A sharp melting point is indicative of purity.
Boiling Point (°C) 366.4 ± 34.0 (Predicted)Relevant for purification and manufacturing processes.
pKa 2.10 ± 0.25 (Predicted)Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
logP Not availableA measure of lipophilicity, which is critical for membrane permeability and overall ADME profile.
Aqueous Solubility Not availableDirectly impacts bioavailability and formulation strategies.
Hydrogen Bond Donors 1A key parameter in Lipinski's Rule of Five, influencing membrane permeability.
Hydrogen Bond Acceptors 5A key parameter in Lipinski's Rule of Five, influencing solubility and binding.

The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug from the laboratory to the clinic is fraught with challenges, many of which can be anticipated and mitigated by a thorough understanding of its physicochemical properties.[2] These properties are not mere data points; they are the molecular attributes that dictate how a compound will behave in a biological system.

  • Solubility (Aqueous and Lipid): The ability of a compound to dissolve in both aqueous and lipid environments is a prerequisite for oral bioavailability. Poor aqueous solubility can lead to inefficient absorption from the gastrointestinal tract, while inadequate lipid solubility can hinder its ability to cross cellular membranes to reach its target.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a crucial measure of a drug's lipophilicity. A delicate balance is required; while a certain degree of lipophilicity is necessary for membrane permeation, excessively high logP values can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. According to Lipinski's Rule of Five, an orally active drug candidate should ideally have a logP value less than 5.[6][7][8]

  • Ionization Constant (pKa): The pKa of a molecule determines its charge state at a given pH. Since the pH varies throughout the body (e.g., stomach vs. intestines vs. blood), the ionization state of a drug will change. This, in turn, affects its solubility, permeability, and ability to bind to its target receptor.

Synthesis and Characterization

A potential synthetic pathway could involve the reaction of N,N-dimethylguanidine with an appropriate three-carbon building block containing the methyl and carboxylic acid functionalities, followed by cyclization to form the pyrimidine ring.

General Characterization Workflow:

Following synthesis, the identity and purity of the compound would be rigorously confirmed using a suite of analytical techniques.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Temp. Reaction->Crude Product Chromatography Chromatography Crude Product->Chromatography e.g., Column Recrystallization Recrystallization Chromatography->Recrystallization Recrystallization->Pure Compound NMR NMR Pure Compound->NMR ¹H, ¹³C MS MS Pure Compound->MS Confirm Mass IR IR Pure Compound->IR Functional Groups Purity Analysis Purity Analysis Pure Compound->Purity Analysis HPLC/LC-MS

Caption: General workflow for synthesis and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the C-N bonds of the pyrimidine ring and dimethylamino group.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are employed to assess the purity of the final compound.

Experimental Protocols for Physicochemical Profiling

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A pure compound will have a sharp melting range (typically 0.5-1°C), while impurities will broaden and depress the melting range.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

  • Initial Determination: The temperature is increased rapidly to obtain an approximate melting point.

  • Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The temperature is then increased slowly, at a rate of 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

G A Prepare Sample (Dry, Powdered Compound) B Pack Capillary Tube (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Rapid Heating (Approximate MP) C->D E Slow Heating (1-2°C/min near MP) D->E F Record T₁ (First liquid drop) E->F G Record T₂ (All liquid) F->G H Report Melting Range (T₁ - T₂) G->H

Caption: Workflow for melting point determination.

Determination of Aqueous Solubility

Rationale: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a critical parameter for predicting oral absorption and for designing appropriate formulations.

Methodology: Shake-Flask Method

  • Solution Preparation: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.

G A Add Excess Solid to Buffer B Equilibrate (e.g., 24h at 25°C) A->B C Separate Solid and Liquid (Filter/Centrifuge) B->C D Quantify Concentration in Supernatant (HPLC/LC-MS) C->D

Caption: Shake-flask method for solubility determination.

Determination of the Octanol-Water Partition Coefficient (logP)

Rationale: The logP value is the logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. It is a key indicator of lipophilicity and a predictor of membrane permeability.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Compound Addition: A known amount of the compound is dissolved in the aqueous or octanolic phase.

  • Partitioning: The two phases are combined in a sealed container and agitated until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV or LC-MS).

  • Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The logP is the base-10 logarithm of P.

Determination of the Ionization Constant (pKa)

Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this represents the equilibrium between the neutral acid and the anionic carboxylate.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is the point of inflection on the curve. The pKa is the pH at the half-equivalence point.

Alternative Methodology: UV-Vis Spectrophotometry

For compounds with a chromophore that changes its absorbance upon ionization, UV-Vis spectrophotometry can be a highly sensitive method for pKa determination.

  • Buffer Preparation: A series of buffers with precisely known pH values are prepared.

  • Sample Preparation: A stock solution of the compound is prepared and diluted to the same final concentration in each of the different pH buffers.

  • Spectral Acquisition: The UV-Vis absorbance spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Conclusion: A Roadmap for Preclinical Development

This technical guide has provided a comprehensive overview of the key physicochemical properties of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid. While a complete experimental dataset for this specific molecule is not yet publicly available, the predicted values and the detailed experimental protocols outlined herein offer a robust framework for its thorough characterization. For researchers in drug discovery and development, a deep understanding and empirical validation of these properties are not merely academic exercises; they are essential steps in de-risking a compound and paving the way for its successful progression through the preclinical and clinical phases. The pyrimidine scaffold continues to be a rich source of therapeutic innovation, and a meticulous approach to understanding the physicochemical nuances of its derivatives will undoubtedly accelerate the discovery of new and effective medicines.

References

  • Pyrimidine derivatives in drug discovery. A comprehensive review on the synthesis and medicinal importance of pyrimidines. Available at: [Link]

  • Experimental determination of pKa. A resource detailing various methods for pKa determination. Available at: [Link]

  • Thermodynamic solubility assays. An overview of experimental methods for determining the solubility of drug candidates. Available at: [Link]

  • Synthesis of pyrimidine derivatives. A research article describing synthetic routes to pyrimidine-based compounds. Available at: [Link]

  • Physicochemical properties and drug design. A review on the impact of physicochemical properties on drug discovery and development. Available at: [Link]

  • Characterization of organic compounds. A guide to the analytical techniques used for the characterization of newly synthesized molecules. Available at: [Link]

  • Biginelli Reaction. A description of a classic multi-component reaction for the synthesis of dihydropyrimidines. Available at: [Link]

  • PubChem Database. National Center for Biotechnology Information. Available at: [Link]

Sources

The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Aminopyrimidine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminopyrimidine core is a preeminent example of such a "privileged scaffold".[1] Its intrinsic chemical properties, particularly the arrangement of nitrogen atoms, confer upon it the ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. This makes it an exceptionally versatile building block for designing ligands that can bind with high affinity and specificity to a diverse array of biological targets.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2-aminopyrimidine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships that govern how structural modifications of this scaffold influence biological activity, with a focus on its role in developing kinase inhibitors, anticancer agents, and other therapeutics.

Synthetic Strategies: Accessing Chemical Diversity

The exploration of SAR is fundamentally enabled by synthetic chemistry's ability to generate a wide range of analogues. The 2-aminopyrimidine scaffold is amenable to several robust synthetic routes, allowing for systematic modification of the core and its substituents.

Protocol 1: Condensation of β-Dicarbonyl Compounds with Guanidine

A foundational and highly efficient method for constructing the 2-aminopyrimidine ring involves the condensation of guanidine with β-dicarbonyl compounds or their synthetic equivalents.[1] This approach is advantageous as it allows for the direct incorporation of various substituents onto the pyrimidine ring, thereby facilitating the exploration of their impact on biological activity.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the selected β-dicarbonyl compound (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in a suitable solvent, such as ethanol or isopropanol.

  • Base Addition: Add a base, typically sodium ethoxide or sodium hydroxide (1.5 equivalents), to the reaction mixture to deprotonate the guanidine hydrochloride.

  • Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid), reduce the solvent volume under vacuum, and precipitate the product by adding water. The crude product can then be purified by recrystallization or column chromatography.

The choice of the starting β-dicarbonyl compound is a critical experimental decision as it directly dictates the substitution pattern at the 4- and 6-positions of the pyrimidine ring, which, as we will see, is crucial for modulating kinase selectivity and overall potency.

Protocol 2: Nucleophilic Substitution on Dihalogenated Pyrimidines

Another widely employed and versatile strategy involves the nucleophilic aromatic substitution (SNAr) of dihalogenated 2-aminopyrimidines, most commonly 2-amino-4,6-dichloropyrimidine.[3][4][5] This method provides a straightforward avenue to a diverse library of derivatives by reacting the starting material with various amines.

Step-by-Step Methodology:

  • Reactant Mixture: In a reaction vessel, combine 2-amino-4,6-dichloropyrimidine (1 equivalent) and the desired amine (1-2 equivalents) in a suitable solvent like acetonitrile or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture, often under microwave irradiation for enhanced efficiency, to a temperature between 80-120 °C.[6]

  • Purification: After completion, the reaction mixture is typically subjected to an aqueous work-up, followed by purification of the product by flash chromatography.

This protocol's strength lies in its modularity. The vast commercial availability of primary and secondary amines allows for the rapid generation of extensive libraries, enabling a thorough investigation of the SAR at the 4- and 6-positions.

G cluster_0 Synthetic Strategies for 2-Aminopyrimidine Derivatives start Starting Materials beta_dicarbonyl β-Dicarbonyl Compounds start->beta_dicarbonyl guanidine Guanidine start->guanidine dihalo_pyrimidine 2-Amino-4,6-dichloro -pyrimidine start->dihalo_pyrimidine amines Various Amines start->amines condensation Condensation Reaction beta_dicarbonyl->condensation guanidine->condensation snar Nucleophilic Aromatic Substitution dihalo_pyrimidine->snar amines->snar product_library Diverse Library of 2-Aminopyrimidine Derivatives condensation->product_library snar->product_library

Caption: Synthetic routes to 2-aminopyrimidine derivatives.

Structure-Activity Relationship of 2-Aminopyrimidine Derivatives

The biological activity of 2-aminopyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the pyrimidine ring and the exocyclic amino group. The following sections dissect the SAR of this scaffold against several important classes of biological targets.

As Kinase Inhibitors: Targeting the ATP-Binding Site

A significant portion of research on 2-aminopyrimidine derivatives has focused on their utility as kinase inhibitors.[7] This is largely because the 2-aminopyrimidine scaffold can act as a bioisostere for the purine ring of ATP, enabling it to effectively compete for binding within the ATP-binding pocket of kinases.[7][8]

Epidermal Growth Factor Receptor (EGFR) Inhibitors:

The 2-aminopyrimidine core is a key feature in several EGFR inhibitors. The SAR for this target reveals several critical insights:

  • The 2-Anilino Moiety: A substituted aniline at the 2-position is often crucial for potent EGFR inhibition. The nature of the substituent on the aniline ring can modulate potency and selectivity.

  • Covalent Inhibition: The introduction of a Michael acceptor, such as an acrylamide group, at the 4-position of the pyrimidine ring can lead to irreversible inhibition of EGFR by forming a covalent bond with a cysteine residue (Cys797) in the active site.[9]

  • Tuning for Mutant Selectivity: In the context of non-small cell lung cancer (NSCLC), specific modifications are aimed at achieving selectivity for mutant forms of EGFR (e.g., L858R/T790M) over the wild-type (WT) enzyme to minimize off-target toxicity.[9] For instance, the introduction of a chloro-group at the α-position of the Michael acceptor in some derivatives has been shown to retain excellent potency against the L858R/T790M mutant while displaying significant selectivity over EGFR-WT.[9]

Compound Ref.R1 (Position 4)R2 (Position 5)R3 (2-Anilino substituent)TargetIC50 (nM)Citation
8a Chloro-substituted Michael acceptorH3-ethynylphenylEGFR L858R/T790M3.9[9]
45 (S)-configured acrylamideHN/A (fused ring system)EGFR L858R/T790M23.3[8]
46 Substituted anilineH3-chloro-4-fluorophenylEGFR3.76[10]

Cyclin-Dependent Kinase (CDK) Inhibitors:

The dysregulation of CDKs is a hallmark of many cancers, making them attractive therapeutic targets. 2-Aminopyrimidine derivatives have been successfully developed as potent CDK inhibitors.[11][12][13]

  • Selectivity is Key: A major challenge in developing CDK inhibitors is achieving selectivity over the various CDK isoforms to avoid off-target effects.[11]

  • Substitution at the 4- and 5-Positions: The substituents at the 4- and 5-positions of the pyrimidine ring play a critical role in determining CDK selectivity. For example, the introduction of a pyrazolyl group at the 4-position has led to a potent class of CDK2 inhibitors with selectivity over CDKs 1, 4, 6, 7, and 9.[11]

  • The 2-Amino Substituent: The substituent on the exocyclic amino group also significantly influences potency and selectivity. In a series of pyrrolo[2,3-d]pyrimidine derivatives, replacing an aniline with a 2-aminopyridine led to a clear preference for CDK4/6 inhibition.[12]

G cluster_1 SAR of 2-Aminopyrimidine Kinase Inhibitors scaffold 2-Aminopyrimidine Scaffold pos_2 Position 2 (exocyclic amino) scaffold->pos_2 pos_4 Position 4 scaffold->pos_4 pos_5 Position 5 scaffold->pos_5 pos_6 Position 6 scaffold->pos_6 sub_2 Anilino or Pyridylamino groups - Influences selectivity (e.g., EGFR vs. CDK4/6) pos_2->sub_2 sub_4 Michael acceptors (covalent inhibition) - Aromatic/heterocyclic groups for selectivity pos_4->sub_4 sub_5 Small substituents (H, CN) - Fine-tunes binding pocket interactions pos_5->sub_5 sub_6 Aromatic/heterocyclic groups - Explores additional binding pockets pos_6->sub_6 activity Biological Activity (Potency & Selectivity) sub_2->activity sub_4->activity sub_5->activity sub_6->activity

Caption: Key positions for SAR modulation on the 2-aminopyrimidine scaffold.

As β-Glucuronidase Inhibitors

Elevated levels of β-glucuronidase are associated with various pathologies, including certain cancers. A study of twenty-seven 2-aminopyrimidine derivatives identified potent inhibitors of this enzyme.[3][4][5][14]

  • High Potency Achieved: One derivative, compound 24 in the study, demonstrated exceptional inhibitory activity with an IC50 of 2.8 ± 0.10 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[3][5]

  • Substituent Dependence: The inhibitory activity was highly dependent on the nature of the substituent introduced via nucleophilic substitution on a 2-amino-4,6-dichloropyrimidine starting material.[3][15] Most of the other synthesized derivatives showed moderate to no significant inhibition, highlighting the stringent steric and electronic requirements for effective binding to the enzyme's active site.[3][15]

CompoundIC50 (µM)Citation
Compound 24 2.8 ± 0.10[3][5]
D-saccharic acid 1,4-lactone (Standard) 45.75 ± 2.16[3][5]
As Antimicrobial Agents

The 2-aminopyrimidine scaffold has also been explored for its antimicrobial properties, particularly in the context of combating antimicrobial resistance.[2][16] These derivatives have shown promise as anti-biofilm agents.[16][17]

  • Biofilm Inhibition: Certain aryl 2-aminopyrimidine analogs have been shown to inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA).[16]

  • Scaffold Hopping: A "scaffold hopping" approach, replacing a 2-aminoimidazole core with a 2-aminopyrimidine, has yielded compounds with potent anti-biofilm activity.[16] The most active compounds in one study displayed IC50 values for biofilm inhibition in the range of 17-26 µM.[16]

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[18][19] The 2-aminopyrimidine scaffold itself can be considered a bioisostere of the purine nucleus.[7] Furthermore, bioisosteric replacements within 2-aminopyrimidine derivatives have been explored. For instance, 2-aminopyrimidin-4(1H)-one has been proposed as a novel bioisostere of urea, leading to the discovery of potent CXCR2 antagonists with improved chemical stability.[20]

Conclusion and Future Directions

The 2-aminopyrimidine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability allows for extensive exploration of chemical space, and the rich SAR data accumulated over the years provides a strong foundation for rational drug design. Future research will likely focus on leveraging computational methods, such as molecular docking and dynamics simulations, to further refine our understanding of the interactions between 2-aminopyrimidine derivatives and their biological targets.[6][21] This will enable the design of next-generation inhibitors with enhanced potency, selectivity, and improved drug-like properties, ultimately contributing to the development of new and more effective medicines.

References

  • The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery - Benchchem.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. Available from: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
  • (PDF) Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - ResearchGate. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed. Available from: [Link]

  • Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed. Available from: [Link]

  • Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed. Available from: [Link]

  • A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies - Semantic Scholar. Available from: [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs. - ResearchGate. Available from: [Link]

  • 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists - PubMed. Available from: [Link]

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC - NIH. Available from: [Link]

  • Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery - Benchchem.
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - NIH. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC. Available from: [Link]

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides - MDPI. Available from: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed. Available from: [Link]

  • Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships - Benchchem.
  • Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. - I.R.I.S. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. Available from: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. Available from: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Publishing. Available from: [Link]

  • Pyrimidine: a review on anticancer activity with key emphasis on SAR - ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors | Request PDF - ResearchGate. Available from: [Link]

  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - MDPI. Available from: [Link]

  • BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. Available from: [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. Available from: [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review - PubMed. Available from: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC. Available from: [Link]

Sources

Methodological & Application

Application Note: Precision Amide Coupling of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid presents a unique set of challenges in medicinal chemistry. Unlike simple benzoic acids, this substrate features a "push-pull" electronic system: the electron-deficient pyrimidine ring is modulated by the strong electron-donating dimethylamino group at C2, while the carboxylic acid at C5 is sterically impacted by the adjacent methyl group at C4.

Standard protocols (e.g., EDC/HOBt in DCM) often fail due to poor solubility of the zwitterionic starting material and sluggish reactivity caused by the C4-methyl steric wall. This guide outlines three field-validated protocols designed to overcome these barriers, ensuring high yields and purity for drug discovery applications.

Pre-Reaction Analysis & Mechanistic Insight[1]

The "Push-Pull" & Steric Challenge

The reactivity of the C5-carboxylic acid is governed by two opposing factors:

  • Electronic Deactivation: The pyrimidine ring is naturally electron-deficient, making the carbonyl carbon more electrophilic. However, the 2-dimethylamino group donates electron density into the ring (resonance effect), slightly reducing this electrophilicity compared to a bare pyrimidine.

  • Steric Hindrance (The Critical Factor): The 4-methyl group sits ortho to the carboxylic acid. This creates a steric clash that hinders the approach of bulky coupling reagents and the incoming amine nucleophile.

Solubility Management

In its neutral form, this molecule often behaves as a zwitterion (protonated N1/N3 vs. carboxylate).[1]

  • Incompatible Solvents: DCM, Toluene, Ether (Starting material will remain a suspension).[1]

  • Recommended Solvents: DMF, NMP, or DMSO are essential to break the crystal lattice and solubilize the zwitterion.

Experimental Protocols

Method A: The "Gold Standard" (HATU/DIPEA)

Best for: High-throughput library synthesis, valuable amines, and milligram-scale reactions.[1]

Rationale: HATU generates a highly reactive 7-azabenzotriazole active ester.[1] The nitrogen in the 7-position of the coupling reagent assists in pre-organizing the amine via hydrogen bonding, accelerating the reaction despite the C4-methyl steric hindrance.

Reagents:

  • Acid: 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.2 equiv[1]

  • Coupling Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Protocol:

  • Dissolution: In a dry vial, dissolve the Pyrimidine Acid (1.0 equiv) in anhydrous DMF.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes. Critical: This pre-activation step allows the bulky active ester to form before the amine competes.

  • Coupling: Add the Amine (1.1 equiv).[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.[1][2]

    • Note: If conversion is <50% after 4 hours, heat to 50°C.[1]

  • Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (aq) or saturated NH₄Cl to remove DMF.[1] Dry over Na₂SO₄ and concentrate.

Method B: The "Bulldozer" (Acid Chloride Activation)

Best for: Multi-gram scale-up, unreactive/bulky amines (e.g., anilines), or cost-sensitive projects.[1]

Rationale: Converting the acid to the acid chloride creates the smallest possible electrophile, minimizing the steric interference of the C4-methyl group.

Reagents:

  • Acid: 1.0 equiv[1]

  • Reagent: Oxalyl Chloride (1.5 equiv) + DMF (catalytic, 2-3 drops)[1]

  • Base: Triethylamine (TEA) (3.0 equiv)[1]

  • Solvent: DCM (for activation step if suspension is stirrable) or THF.[1]

Step-by-Step Protocol:

  • Activation: Suspend the Pyrimidine Acid in dry DCM (or THF if solubility is critical). Cool to 0°C.[1][3]

  • Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride (1.5 equiv) dropwise.[1] Gas evolution (CO/CO₂) will occur.[1]

  • Formation: Allow to warm to RT and stir for 2 hours until gas evolution ceases and the solid dissolves (mostly).

  • Solvent Swap (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride.[1] Redissolve the crude acid chloride in dry DCM or THF.

  • Coupling: Cool the acid chloride solution to 0°C. Add the Amine (1.1 equiv) and TEA (3.0 equiv) simultaneously.

  • Reaction: Stir at RT for 2 hours.

Method C: The "Clean & Green" (T3P - Propylphosphonic Anhydride)

Best for: Avoiding epimerization (not applicable here) and simplified workup (water-soluble byproducts).[1]

Rationale: T3P (supplied as 50% in EtOAc/DMF) is a cyclic anhydride that is extremely efficient for sterically hindered couplings and produces only water-soluble phosphate byproducts.[1]

Protocol:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc (or DMF if insoluble).[1]

  • Add Pyridine or DIPEA (4.0 equiv).[1]

  • Add T3P (50% solution, 1.5 equiv) dropwise.[1]

  • Stir at RT.[3] If sluggish, T3P reactions can be safely heated to Reflux (EtOAc) or 80°C (DMF) without decomposition.[1]

  • Workup: simply wash the organic layer with water, 1N NaOH, and 1N HCl.

Visualization: Mechanistic Workflow

The following diagram illustrates the decision logic and the steric environment during activation.

G Start Substrate: 2-(Dimethylamino)-4-methylpyrimidine-5-COOH Check Check Amine Nucleophilicity & Scale Start->Check MethodA Method A: HATU/DIPEA Check->MethodA Library Scale / Valuable Amine MethodB Method B: Acid Chloride Check->MethodB >5g Scale / Weak Nucleophile MethodC Method C: T3P (Propylphosphonic Anhydride) Check->MethodC Easy Workup Required MechA Mechanism: 7-Azabenzotriazole Ester (Bulky but highly reactive) MethodA->MechA Result Target Amide Product MethodA->Result MechB Mechanism: Acyl Chloride (Smallest electrophile, overcomes C4-Methyl sterics) MethodB->MechB MethodB->Result MethodC->Result

Caption: Decision matrix for coupling 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid, highlighting the steric considerations of the C4-methyl group.

Troubleshooting Guide

IssueProbable CauseSolution
Low Conversion (<20%) C4-Methyl Steric HindranceSwitch to Method B (Acid Chloride) . The chloride is smaller than the OBt/OAt ester, allowing the amine better access.
Starting Material Insoluble Zwitterionic LatticeUse DMSO or NMP as solvent.[1] Ensure 3-4 equiv of base are used to fully deprotonate the carboxylic acid and break the zwitterion.
Product Trapped in DMF High Boiling Point SolventUse 10% LiCl (aq) washes during extraction.[1] This pulls DMF into the aqueous phase effectively.
Formation of Anhydride Excess Coupling ReagentEnsure stoichiometry of HATU is strictly 1.1–1.2 equiv. Avoid large excesses which can lead to symmetrical anhydride formation.[1]

References

  • General Pyrimidine Coupling Dynamics: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link

  • HATU/HOAt Mechanism & Advantages: Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[1][3][5] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • T3P Application Note: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Solubility of Heterocyclic Zwitterions: Joullié, M. M., & Lassen, K. M. (2010).[1] Evolution of amide bond formation. Arkivoc, 2010(8), 189-250.[1][6] Link

Sources

Application Notes and Protocols for Cell-Based Assays Using 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[1] Derivatives of pyrimidine are known to interact with a wide range of biological targets, such as kinases, cyclooxygenases, and microbial enzymes, making them a fertile ground for drug discovery.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid in a variety of cell-based assays.

Given the limited publicly available data on the specific biological activities of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid, this guide presents a series of robust, validated protocols for the initial screening and characterization of its potential therapeutic effects. The assays described herein are designed to be starting points for a thorough investigation of this compound's bioactivity.

Compound Handling and Storage

Proper handling and storage of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid are crucial for maintaining its integrity and ensuring reproducible experimental results.

  • Solubility: The solubility of the compound should be determined empirically in relevant solvents, such as dimethyl sulfoxide (DMSO) or ethanol, before preparing stock solutions.

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-50 mM) in a suitable solvent. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the solid compound and its stock solutions at -20°C or lower, protected from light and moisture.

Application 1: Anticancer Activity Screening via Cytotoxicity Assay

A fundamental first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Assay_Principle cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan formation D->E F Solubilize formazan crystals with a suitable solvent E->F G Measure absorbance at 570 nm F->G

Caption: Workflow of the MTT cytotoxicity assay.

Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid in culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability
Untreated Control01.25100%
Vehicle Control01.2499.2%
Compound X0.11.2096.0%
Compound X10.9576.0%
Compound X100.6249.6%
Compound X1000.1512.0%

Application 2: Antibacterial Activity Screening (Minimum Inhibitory Concentration)

To evaluate the potential of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid as an antibacterial agent, its Minimum Inhibitory Concentration (MIC) should be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6] The broth microdilution method is a standard and efficient way to determine MIC values.[7][8]

Principle of Broth Microdilution Assay

In this assay, a standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. After incubation, the wells are visually inspected for bacterial growth (turbidity). The lowest concentration of the compound that inhibits growth is the MIC.

MIC_Assay_Principle cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate the plate at 37°C for 18-24 hours B->C D Visually assess bacterial growth (turbidity) C->D E Determine the lowest concentration with no visible growth (MIC) D->E Plaque_Assay_Principle cluster_workflow Plaque Reduction Assay Workflow A Seed host cells to form a confluent monolayer B Infect cells with virus in the presence of compound dilutions A->B C Incubate to allow viral adsorption B->C D Overlay cells with a semi-solid medium C->D E Incubate to allow plaque formation D->E F Fix and stain the cells to visualize plaques E->F G Count the number of plaques F->G

Caption: Workflow of the viral plaque reduction assay.

Protocol: Plaque Reduction Assay
  • Cell Seeding:

    • Seed a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Virus Infection and Compound Treatment:

    • Prepare serial dilutions of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid in a serum-free medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

    • Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

    • Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Prepare an overlay medium (e.g., 2x medium mixed with 1.2% agarose).

    • After the adsorption period, remove the inoculum and add the overlay medium to each well.

    • Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cells with a crystal violet solution to visualize the plaques.

    • Count the number of plaques in each well.

Data Analysis

The percentage of plaque reduction is calculated as follows:

% Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100

The EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%) can be determined by plotting the percentage of plaque reduction against the compound concentration.

Application 4: Kinase Inhibition Screening (Cell-Based Assay)

Many pyrimidine derivatives are known to be potent kinase inhibitors. [3][9]A cell-based kinase assay can determine if 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid affects the activity of specific kinases within a cellular context.

Principle of Cell-Based Kinase Inhibition Assay

These assays typically measure the phosphorylation of a specific substrate of the kinase of interest within intact cells. Inhibition of the kinase by the test compound leads to a decrease in the phosphorylation of the substrate, which can be detected using various methods, such as specific antibodies in an ELISA-based format or luminescence/fluorescence-based reporter systems.

Kinase_Assay_Principle cluster_principle Kinase Inhibition Principle A Active Kinase C Phosphorylated Substrate A->C Phosphorylation B Substrate B->C D Test Compound (Inhibitor) D->A Inhibition

Caption: Principle of a kinase inhibition assay.

Protocol: General Cell-Based Kinase Assay

This protocol provides a general framework. The specific details will vary depending on the kinase of interest and the assay kit used.

  • Cell Culture and Treatment:

    • Culture a cell line that expresses the kinase of interest.

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid for a predetermined amount of time.

  • Cell Lysis and Kinase Activity Measurement:

    • Lyse the cells according to the assay kit manufacturer's instructions to release the cellular components.

    • Measure the kinase activity by detecting the level of substrate phosphorylation using the provided reagents (e.g., antibody-based detection or a reporter system).

  • Data Analysis:

    • The kinase activity is typically measured as a luminescent or fluorescent signal.

    • Calculate the percentage of kinase inhibition relative to a vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

References

  • MDPI. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Retrieved from [Link]

  • bioRxiv. (2026). Biocontrol efficacy of 2-pyrroldione-5-carboxylic acid (2Py-5CA), an antifungal bioactive macromolecule from the endophyte Penicillium oxalicum, against Ramularia collo-cygni in barley. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

  • Frontiers. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Identification of pyrimidine derivatives as hSMG-1 inhibitors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. Retrieved from [Link]

  • World Scientific. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrimidine Derivatives. V. Synthesis of Substituted Pyrimidines from 4-Amino-6-chloro-2-methylthiopyrimidine1-3. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • bioRxiv. (2021). Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2020). Viral Plaque Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. Retrieved from [Link]

  • Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. PubMed. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Virus Plaque Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Anticancer Screening of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of Pyrimidines in Oncology

The pyrimidine scaffold is a cornerstone in the architecture of life, forming the essential building blocks of nucleic acids.[1][2][3] This fundamental role has long positioned pyrimidine analogs as "privileged structures" in medicinal chemistry, particularly in the realm of oncology.[4] By mimicking endogenous nucleosides, these compounds can act as antimetabolites, competitively interfering with the synthesis of DNA and RNA, thereby halting the rampant proliferation characteristic of cancer cells.[5][6] Seminal drugs like 5-Fluorouracil and Gemcitabine are testaments to the enduring therapeutic power of this chemical class.[5]

Modern anticancer drug discovery, however, has evolved beyond cytotoxic antimetabolites. The focus has shifted towards targeted therapies that exploit specific vulnerabilities within cancer cells, often arising from dysregulated signaling pathways.[7][8] Excitingly, novel pyrimidine derivatives are at the forefront of this new paradigm, engineered to inhibit key oncogenic signaling cascades, with the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway being a prominent target.[9][10][11][12] Aberrant activation of the PI3K/Akt pathway is a frequent event in a multitude of human cancers, driving tumor growth, survival, and resistance to therapy.[7][12][13][14]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a structured, field-proven framework for the initial anticancer screening of novel pyrimidine compounds. We will move beyond a simple recitation of protocols, delving into the scientific rationale behind each experimental step. This document will equip you with the knowledge to not only execute these assays but also to interpret the data within the broader context of modern cancer biology, ultimately enabling the identification of promising new therapeutic leads.

I. The Initial Screening Cascade: A Multi-Faceted Approach to Identifying Hits

The initial phase of screening is designed to cast a wide net, identifying compounds that exhibit cytotoxic or cytostatic effects against cancer cells from a larger library of novel pyrimidine derivatives. A multi-assay approach is crucial to minimize false positives and negatives and to gain preliminary insights into the potential mechanism of action.

Diagram: The Anticancer Screening Workflow

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Mechanistic Insight cluster_2 Phase 3: Target Validation A Library of Novel Pyrimidine Compounds B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B C Data Analysis: Calculate IC50 Values B->C D Hit Identification (Compounds with Potent IC50) C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (e.g., PI3K/Akt Pathway) E->G F->G H Lead Candidate Selection & Optimization G->H

Caption: A streamlined workflow for the anticancer screening of novel pyrimidine compounds.

A. Foundational Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][15][16][17][18] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[15][18] The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[10]

  • Compound Treatment:

    • Prepare stock solutions of your novel pyrimidine compounds, typically in DMSO.

    • Create a series of dilutions of each compound in complete culture medium. A common concentration range for initial screening is 0.01 to 100 µM.

    • Carefully aspirate the medium from the wells and add 100 µL of the respective compound dilutions.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plate for 48 to 72 hours under the same conditions as step 1.

  • MTT Addition and Formazan Solubilization:

    • Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.

    • Carefully remove the medium without disturbing the purple formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[10][15]

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration on a logarithmic scale and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Compound IDCancer Cell LineIncubation Time (h)IC50 (µM)
PY-001MCF-7488.4
PY-002A5494815.2
PY-003MCF-748> 100
DoxorubicinMCF-7480.5

Table 1: Representative data from a primary MTT screen. PY-001 shows promising potency against the MCF-7 breast cancer cell line.

II. Probing the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Compounds that demonstrate significant cytotoxicity in the primary screen ("hits") should be advanced to secondary assays to elucidate their mechanism of action. Understanding how a compound kills cancer cells is critical. Does it induce programmed cell death (apoptosis), or does it cause the cell cycle to arrest at a particular phase?

A. Detecting Apoptosis: Annexin V & Propidium Iodide Staining

Apoptosis is a highly regulated process of cell suicide that is often dysregulated in cancer. A key feature of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells via flow cytometry.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1][3] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[1]

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the hit pyrimidine compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

    • After incubation, collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.

    • Centrifuge the cell suspension and wash the cells twice with cold 1X PBS.[1]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[1]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[1]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

    • Analyze the samples on a flow cytometer as soon as possible.

    • The cell population will be segregated into four quadrants:

      • Lower-Left (Annexin V-/PI-): Live, healthy cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+/PI+): Late apoptotic or necrotic cells.[1]

      • Upper-Left (Annexin V-/PI+): Necrotic cells.

B. Analyzing Cell Cycle Progression: Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of a cell population across these phases.[2] PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[2] Therefore, cells in G2/M (with 4N DNA content) will have approximately twice the fluorescence intensity of cells in G0/G1 (with 2N DNA content).

  • Cell Preparation and Fixation:

    • Treat and harvest cells as described for the apoptosis assay.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[11]

    • Incubate on ice for at least 30 minutes or store at -20°C for longer periods.

  • Staining:

    • Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase treatment is crucial as PI can also bind to double-stranded RNA.[2][9]

    • Incubate for 30 minutes at room temperature, protected from light.[9][11]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase to determine if the pyrimidine compound induces cell cycle arrest.

III. Target Validation: Unveiling the Molecular Mechanism

The data from secondary screening provides crucial clues about the phenotypic effects of your hit compounds. The final step in this initial screening cascade is to investigate the molecular targets. Given that many novel pyrimidine derivatives are designed as kinase inhibitors, a logical next step is to examine their effect on key signaling pathways like the PI3K/Akt/mTOR cascade.[9][10][11][12]

Diagram: The PI3K/Akt/mTOR Signaling Pathway

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Pyrimidine_Compound Novel Pyrimidine Compound Pyrimidine_Compound->PI3K Inhibits Pyrimidine_Compound->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling cascade and potential inhibition points for novel pyrimidine compounds.

A. Western Blotting for Key Signaling Proteins

Western blotting is a powerful technique used to detect and quantify specific proteins in a cell lysate. By using antibodies specific to both the total and phosphorylated forms of a protein, we can assess the activation state of a signaling pathway. For the PI3K/Akt pathway, key proteins to probe include Akt (phosphorylated at Ser473) and mTOR (phosphorylated at Ser2448). A decrease in the ratio of phosphorylated protein to total protein following treatment with a pyrimidine compound would strongly suggest inhibition of the pathway.

  • Protein Extraction and Quantification:

    • Treat cells with the pyrimidine compound as previously described.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer.[7]

    • Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle shaking.[15]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on pathway activation.

IV. Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial anticancer screening of novel pyrimidine compounds. By progressing from broad cytotoxicity assays to more focused mechanistic studies, researchers can efficiently identify promising lead candidates and gain valuable insights into their modes of action. The structure-activity relationship data gleaned from these initial screens is invaluable for guiding the next phase of medicinal chemistry and lead optimization.[1][2][3] Compounds that demonstrate potent cytotoxicity, induce apoptosis or cell cycle arrest, and modulate a key oncogenic signaling pathway, such as PI3K/Akt, are prime candidates for further preclinical development, including in vivo efficacy studies in animal models.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR. [Link]

  • Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI. [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PMC. [Link]

  • (PDF) Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Springer. [Link]

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. (2025). PMC. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC. [Link]

  • 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). (n.d.). Pressbooks. [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). Frontiers. [Link]

  • Western blot assay of LC3, AKT, p-AKT, mTOR, p-mTOR, 4EBP1 and β-actin.... (n.d.). ResearchGate. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC. [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC. [Link]

  • PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. (2022). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors I should be concerned about regarding the stability of my 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid stock solutions?

A1: The primary factors affecting the stability of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid in aqueous solutions are pH, light exposure, and temperature. The pyrimidine core and its substituents, particularly the carboxylic acid and dimethylamino groups, can be susceptible to chemical changes under certain conditions. Pyrimidine rings, for instance, can undergo photolytic decomposition with UV light exposure[1]. Furthermore, the stability of related compounds with a dimethylamino group has been shown to be highly pH-dependent[2].

Q2: What is the optimal pH range for preparing and storing aqueous solutions of this compound to ensure maximum stability?
Q3: How should I store my aqueous stock solutions of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid?

A3: Based on the known sensitivities of pyrimidine derivatives, we recommend the following storage conditions:

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation[1][3].

  • Temperature Control: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • pH-Controlled Buffer: Prepare stock solutions in a buffer system that maintains a stable, mildly acidic pH, potentially between 2.0 and 3.0[2].

  • Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation[4].

Q4: Can I anticipate the likely degradation products if my solution has been improperly stored?

A4: Potential degradation pathways could include hydrolysis, photolytic reactions, and oxidative degradation.

  • Hydrolysis: The carboxylic acid group is generally stable, but the pyrimidine ring itself could be susceptible to hydrolytic cleavage under harsh pH and temperature conditions[5][6].

  • Photodegradation: Exposure to UV light can lead to the formation of pyrimidine dimers or photolytic decomposition into other products, such as uracil derivatives[1][7][8].

  • Oxidative Degradation: The presence of dissolved oxygen, especially when exposed to light or certain metal ions, could lead to oxidation of the molecule.

Troubleshooting Guide: Investigating Solution Instability

This section addresses common problems encountered during experiments that may indicate degradation of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid.

Problem 1: I'm observing a loss of compound potency or inconsistent results in my assays.
  • Possible Cause: The compound may be degrading in your experimental buffer or media.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Use an analytical method like HPLC-UV to check the purity of your stock solution. Compare the peak area of the parent compound to a freshly prepared standard.

    • Assess Stability in Assay Buffer: Incubate the compound in your assay buffer under the same conditions as your experiment (time, temperature, light exposure). Analyze samples at different time points to determine the rate of degradation.

    • Consider Buffer Components: Some buffer components can accelerate degradation. For example, bicarbonate has been shown to accelerate the degradation of other molecules in solution[9].

Problem 2: I see a color change or precipitation in my stock solution over time.
  • Possible Cause: This can be a sign of significant chemical degradation or precipitation due to changes in solubility.

  • Troubleshooting Steps:

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

    • Investigate Color Change: Color changes often indicate the formation of new chromophoric species, which are likely degradation products. Analyze the solution using HPLC with a photodiode array (PDA) detector to identify new peaks and their UV-Vis spectra.

    • Re-evaluate Solution Preparation: Consider if the initial concentration exceeds the compound's solubility in the chosen solvent or buffer, especially at storage temperatures.

Scientific Deep Dive: Mechanisms of Degradation

Understanding the potential chemical transformations of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is crucial for designing robust experiments.

Hydrolytic Degradation

While the carboxylic acid group is a product of hydrolysis of its derivatives (like esters), the pyrimidine ring itself can be susceptible to hydrolytic attack, especially at non-optimal pH values and elevated temperatures. This can lead to ring-opening reactions, forming various acyclic derivatives. The rate of hydrolysis is often influenced by the electronic properties of the substituents on the pyrimidine ring[10].

Photodegradation Pathway

Pyrimidine bases are known to absorb UV radiation, which can lead to the formation of excited states. These excited molecules can then undergo various reactions, including the formation of cyclobutane pyrimidine dimers (CPDs) if another pyrimidine molecule is in close proximity, or react with water or oxygen to form other photoproducts[7][8].

G cluster_workflow Troubleshooting Workflow for Compound Instability A Inconsistent Assay Results or Visible Solution Changes B 1. Prepare Fresh Stock Solution (Control) A->B C 2. Analyze Old vs. Fresh Stock (e.g., by HPLC-UV) B->C D Is Purity of Old Stock < 95%? C->D E YES: Stock Solution is Unstable. Implement Improved Storage (Light/Temp/pH Protection) D->E Yes F NO: Stock is Stable. Investigate Assay Conditions. D->F No I 5. Optimize Formulation/Assay Buffer and Re-evaluate Stability E->I G 3. Conduct Forced Degradation Study (Acid, Base, Peroxide, Light, Heat) F->G H 4. Identify Degradants (e.g., by LC-MS) G->H H->I

Caption: Troubleshooting workflow for investigating compound instability.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general method for monitoring the stability of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid. Method optimization may be required.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • Start with 5% B, hold for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm and select the wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or methanol). b. Dilute the stock solution to a working concentration (e.g., 10 µg/mL) in the aqueous buffer to be tested. c. Analyze a sample at t=0. d. Store the solution under the desired test conditions (e.g., 40°C, ambient light). e. Analyze samples at subsequent time points (e.g., 2, 4, 8, 24 hours). f. Calculate the percentage of the remaining parent compound at each time point relative to t=0.

Protocol 2: Forced Degradation Study

A forced degradation study helps to identify potential degradation pathways and products.

  • Prepare Solutions: Prepare separate solutions of the compound (e.g., 100 µg/mL) in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Basic condition)

    • 3% Hydrogen Peroxide (Oxidative condition)

    • Deionized Water (Control)

  • Thermal Stress: Place aliquots of the control solution at an elevated temperature (e.g., 60°C).

  • Photolytic Stress: Expose an aliquot of the control solution to a light source (e.g., a photostability chamber with UV and visible light). Keep a control sample wrapped in foil at the same temperature.

  • Analysis: After a set period (e.g., 24 hours), or when approximately 10-20% degradation is observed, neutralize the acidic and basic samples and analyze all samples by HPLC-UV and LC-MS to identify degradation products.

G cluster_degradation Potential Degradation Pathways cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent 2-(Dimethylamino)-4-methyl- pyrimidine-5-carboxylic acid Acid Acidic Hydrolysis (e.g., HCl) Parent->Acid Base Basic Hydrolysis (e.g., NaOH) Parent->Base Light Photolysis (UV/Vis Light) Parent->Light Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Hydrolysis_P Ring-Opened Products Acid->Hydrolysis_P Base->Hydrolysis_P Photo_P Photodimers or Oxidized Pyrimidines Light->Photo_P Oxidation_P N-Oxides or Hydroxylated Species Oxidation->Oxidation_P

Caption: Potential degradation pathways under forced stress conditions.

Data Summary

While specific quantitative data for the target compound is limited in the public domain, the following table summarizes general expectations based on related structures.

ConditionExpected StabilityPotential Degradation ProductsReference
pH 2.0 - 3.0 HighMinimal degradation[2]
Neutral pH (7.0) ModerateHydrolysis products[5][10]
High pH (> 9.0) Low to ModerateHydrolysis, ring cleavage products[5][6]
UV/Vis Light Exposure LowPhotodimers, uracil-like structures[1][3]
Elevated Temperature (>40°C) Moderate to LowIncreased rate of hydrolysis[10]
Oxidizing Agent (e.g., H₂O₂) LowN-oxides, hydroxylated species[4]

References

  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug development and industrial pharmacy, 27(9), 997–1001. [Link]

  • Li, Y., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(5), 1365-1373. [Link]

  • Rak, J., et al. (2005). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. The Journal of Physical Chemistry A, 109(40), 8947–8957. [Link]

  • Spencer, R. L., & Chargaff, E. (1963). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Biochimica et Biophysica Acta, 68, 18-27. [Link]

  • Scriven, E. F. V., & Murugan, R. (2008). 4-Dimethylamino-pyridine (DMAP). Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Chem-Impex International. (n.d.). Pyrimidine-4-carboxylic acid. [Link]

  • Krasavin, M., et al. (2020). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 25(21), 5186. [Link]

  • Kielb, K., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences, 21(21), 8211. [Link]

  • Blewett, T. C., et al. (2005). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech. [Link]

  • Lee, J. H., & Lee, S. R. (2004). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of agricultural and food chemistry, 52(12), 3902–3905. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Chen, Y., et al. (2022). Stability Assessment in Aqueous and Organic Solvents of Metal-Organic Framework PCN 333 Nanoparticles through a Combination of P. ACS Applied Materials & Interfaces, 14(38), 43867–43875. [Link]

  • Smirnova, L. I., et al. (2000). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Russian Journal of General Chemistry, 70, 135-136. [Link]

  • Sharma, S., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 8(43), 40579–40590. [Link]

  • Thevis, M., & Schänzer, W. (2005). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Current Pharmaceutical Analysis, 1(3), 285-300. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyrimidine-5-carboxylic acid. PubChem. [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Nuevo, M., et al. (2010). Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. Astrobiology, 10(2), 245-256. [Link]

  • ResearchGate. (n.d.). Common ultraviolet (UV)-induced photoproducts. [Link]

  • Zielonacka-Lis, E., & Szafran, M. (1977). Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. Acta biochimica Polonica, 24(4), 343-354. [Link]

  • Petkowski, J. J., et al. (2023). Year-Long Stability of Nucleic Acid Bases in Concentrated Sulfuric Acid: Implications for the Persistence of Organic Chemistry i. Astrobiology, 23(10), 1085-1094. [Link]

  • Scriven, E. F. V., & Murugan, R. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC, 2001(i), 201-226. [Link]

Sources

Technical Support Center: Optimizing Selectivity of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid analogs. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of biologically active compounds, including numerous approved drugs.[1][2][3][4] Its versatility, however, presents a significant challenge: achieving high selectivity for the desired biological target while minimizing off-target effects.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower your decision-making during the iterative process of lead optimization.[5]

Part 1: Troubleshooting Guide & FAQs

This section addresses common hurdles from initial synthesis to interpreting complex selectivity data.

Section 1.1: Foundational Synthesis & Analog Design

Question: My lead compound, based on the 2,4-disubstituted pyrimidine core, shows high potency but poor selectivity against related kinases. Where should I begin modifications?

Answer: This is a classic challenge in kinase inhibitor design. The promiscuity often stems from the pyrimidine core mimicking the adenine of ATP, leading to broad activity.[6] A systematic approach, grounded in Structure-Activity Relationship (SAR) principles, is your most powerful tool.[7]

Initial Steps:

  • Analyze the Binding Mode: If a co-crystal structure of your compound with the target is available, analyze it meticulously. Identify key hydrogen bonds, hydrophobic interactions, and solvent-exposed regions. If no crystal structure exists, use computational molecular docking to generate a plausible binding hypothesis.

  • Exploit Non-Conserved Regions: Compare the active site of your primary target with key off-targets.[8] Look for differences in amino acid residues, particularly around the gatekeeper residue and in the hydrophobic back pocket.[6] Designing modifications that exploit these differences is a cornerstone of achieving selectivity.[8]

  • Systematic Vector-Based Exploration: Do not make random changes. Modify one part of the molecule at a time to generate clear, interpretable SAR data. Consider the core components of your molecule as distinct vectors for modification:

    • C4-substituent: Modifications here often explore the hydrophobic pocket.

    • C5-carboxylic acid: This group can be modified to alter solubility or explore new interactions. Consider bioisosteric replacements.[9][10]

    • C2-dimethylamino group: This group can be altered to fine-tune electronic properties or probe for additional interactions.

Question: I'm considering "scaffold hopping" to move away from the pyrimidine core and improve selectivity, but I'm concerned about losing potency. How can I mitigate this risk?

Answer: Scaffold hopping is an excellent strategy for improving properties and securing novel intellectual property.[11][12][13] The key is to replace the core while preserving the key pharmacophoric interactions that are essential for binding to your primary target.

Causality and Strategy:

The pyrimidine core primarily functions as a scaffold to correctly orient the substituents that make critical interactions with the target protein. The risk in scaffold hopping is that a new core will alter this geometry, weakening those interactions.

Mitigation Workflow:

  • Pharmacophore Modeling: Based on your lead compound, create a 3D pharmacophore model. This model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings) required for activity.

  • Database Searching: Use this pharmacophore model to search databases of available scaffolds. This will identify new core structures that can, in theory, present your key interacting groups in the same relative orientation.

  • Bioisosteric Replacement: Focus on known bioisosteres of the pyrimidine ring.[9][14][15] For instance, other heterocyclic systems like pyrrolopyrimidines or purines might be suitable starting points.[16]

  • Retain Key Side Chains: In your initial hop, retain the side chains from your original lead compound that you know are critical for potency. This allows you to isolate the effect of the new scaffold. Once potency is re-established, you can begin optimizing the side chains on the new core.

Workflow for Iterative Selectivity Enhancement

G cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 Analysis & Decision Start Potent, Non-Selective Lead Compound SAR_Analysis SAR Analysis & Computational Modeling Start->SAR_Analysis Analog_Design Design Analogs (e.g., Scaffold Hop, Bioisostere) SAR_Analysis->Analog_Design Synthesis Synthesize Analogs Analog_Design->Synthesis Primary_Assay Primary Target Assay (Potency - IC50) Synthesis->Primary_Assay Selectivity_Panel Kinase Selectivity Panel (Off-Target Profiling) Primary_Assay->Selectivity_Panel If potent Cellular_Assay Cell-Based Assay (Target Engagement) Selectivity_Panel->Cellular_Assay Data_Analysis Analyze Potency, Selectivity & Cellular Data Cellular_Assay->Data_Analysis Decision Improved Selectivity? Data_Analysis->Decision Decision->SAR_Analysis No, Iterate Candidate Optimized Candidate Decision->Candidate Yes

Caption: Iterative workflow for improving compound selectivity.

Section 1.2: Assay Selection & Data Interpretation

Question: What is the best assay format for determining the selectivity profile of my compounds?

Answer: There is no single "best" assay; the optimal choice depends on your stage of research and available resources. A multi-assay approach is often required for a comprehensive profile.

Comparison of Common Kinase Assay Platforms

Assay TypePrincipleProsCons
Radiometric Assays Measures the transfer of radiolabeled phosphate ([³²P]- or [³³P]-ATP) to a substrate.[17]Direct measurement, highly sensitive, considered the "gold standard".Requires handling of radioactive materials, low throughput, disposal costs.
Fluorescence-Based Uses technologies like FRET or Fluorescence Polarization (FP) to detect phosphorylation.High throughput, non-radioactive, amenable to automation.Prone to interference from fluorescent compounds, indirect measurement.
Luminescence-Based Measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).High throughput, sensitive, wide dynamic range.Indirect measurement, can be affected by compounds that inhibit luciferase.
Biophysical Assays Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure direct binding.[18]Measures true affinity (Kd), provides kinetic data (kon/koff).Lower throughput, requires specialized equipment, can be costly.

Senior Scientist Recommendation: For broad selectivity profiling against a large panel of kinases, a service provider using a radiometric or luminescence-based platform is efficient.[19][20] For detailed mechanistic studies on a few key off-targets, biophysical assays like SPR are invaluable for understanding the binding kinetics that differentiate on- and off-target interactions.[18]

Question: My compound is highly potent and selective in biochemical assays, but shows weak or no activity in cell-based assays. What are the likely causes?

Answer: This is a frequent and critical roadblock in drug development. A fantastic biochemical IC50 is meaningless if the compound cannot engage its target in a cellular context. The discrepancy points to issues with Absorption, Distribution, Metabolism, and Excretion (ADME) properties or other cellular factors.

Troubleshooting Decision Tree

G Start Poor Cell Activity Despite Biochemical Potency Permeability Low Cell Permeability? Start->Permeability Efflux Is it a P-gp Efflux Substrate? Permeability->Efflux No Permeability_Test Run PAMPA or Caco-2 Assay Permeability->Permeability_Test Check Metabolism Rapid Intracellular Metabolism? Efflux->Metabolism No Efflux_Test Caco-2 Bidirectional Transport Assay Efflux->Efflux_Test Check Target Is Target Accessible/Expressed? Metabolism->Target No Metabolism_Test Incubate with Liver Microsomes or Hepatocytes (LC-MS/MS) Metabolism->Metabolism_Test Check Target_Test Confirm Target Expression (Western Blot, qPCR) Confirm Target Engagement (CETSA) Target->Target_Test Check Permeability_Solution Modify Physicochemical Properties (LogP, PSA, H-bond donors) Permeability_Test->Permeability_Solution If Poor Efflux_Solution Structural Modification to Evade Efflux Pumps Efflux_Test->Efflux_Solution If Substrate Metabolism_Solution Block Metabolic Hotspots (e.g., Deuteration, Fluorination) Metabolism_Test->Metabolism_Solution If Unstable Target_Solution Select Different Cell Line or Re-evaluate Target Validity Target_Test->Target_Solution If Low/No Engagement

Caption: Troubleshooting poor cell-based activity.

Part 2: Key Experimental Protocols

These protocols provide a framework for core experiments. Always adapt them to your specific compounds and target systems.

Protocol 1: General Synthesis of a 2,4,5-Trisubstituted Pyrimidine Analog

This protocol is a representative example for creating analogs for SAR studies, based on common synthetic routes for pyrimidine derivatives.[2][21][22]

Objective: To synthesize a novel analog by modifying the C4 position of the pyrimidine core via a Suzuki coupling reaction.

Materials:

  • 5-Bromo-2-chloro-4-methylpyrimidine

  • Desired Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • N,N-Dimethylamine solution

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Step-by-Step Procedure:

  • Suzuki Coupling:

    • To a flame-dried round-bottom flask, add 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.5 eq).

    • Purge the flask with an inert gas (Argon or Nitrogen).

    • Add the degassed solvent system (e.g., Dioxane/Water 4:1).

    • Add the palladium catalyst (0.05 eq).

    • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve the purified product from Step 1 in a suitable solvent like ethanol in a sealed tube.

    • Add an excess of N,N-Dimethylamine solution (e.g., 40% in water, 5.0 eq).

    • Seal the tube and heat to 100-120 °C for 12-24 hours. Monitor progress by LC-MS.

    • Cool the reaction, concentrate to remove the solvent, and partition the residue between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% by HPLC for use in biological assays.[23]

Protocol 2: Kinase Selectivity Profiling using a Radiometric Filter Binding Assay

Objective: To determine the inhibitory activity (IC50) of a test compound against the target kinase and a panel of off-target kinases. This protocol is based on widely used methods for assessing kinase inhibitor selectivity.[17]

Materials:

  • Purified, active kinase enzymes

  • Specific peptide or protein substrate for each kinase

  • [γ-³³P]-ATP

  • Kinase reaction buffer (typically includes MgCl₂, DTT, and a buffer like HEPES)

  • Test compound stock solution in DMSO

  • 96-well filter plates (e.g., phosphocellulose)

  • Stop solution (e.g., phosphoric acid)

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a concentration range that will span the expected IC50 value (e.g., 10 µM to 0.1 nM).

  • Reaction Setup (in a 96-well plate):

    • Add kinase reaction buffer to each well.

    • Add the test compound dilution (final DMSO concentration should be ≤1%). Include "no inhibitor" (0% inhibition) and "no enzyme" (background) controls.

    • Add the specific substrate to each well.

    • Initiate the reaction by adding a mixture of the kinase enzyme and [γ-³³P]-ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to allow for a fair comparison of intrinsic affinities.[17]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Stopping the Reaction & Substrate Capture:

    • Terminate the reaction by adding the stop solution.

    • Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter membrane.

  • Washing: Wash the filter plate multiple times with the stop solution to remove unincorporated [γ-³³P]-ATP.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background CPM (no enzyme control) from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the 0% inhibition control.

    • Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Selectivity is assessed by comparing the IC50 for the primary target to the IC50 values for off-target kinases.

References

  • PubMed. (n.d.). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • CAS. (2023, May 23). Challenges and opportunities in structure-activity-relationship (SAR) studies. Retrieved from [Link]

  • PubMed Central. (n.d.). Classification of Scaffold Hopping Approaches. Retrieved from [Link]

  • PubMed. (n.d.). Approach in Improving Potency and Selectivity of Kinase Inhibitors. Retrieved from [Link]

  • Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved from [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

  • openlabnotebooks.org. (2019, September 18). Scaffold hopping for selectivity. Retrieved from [Link]

  • ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]

  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • PubMed Central. (n.d.). On Exploring Structure Activity Relationships. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Retrieved from [Link]

  • Cresset Group. (n.d.). Navigating Lead Optimization in Drug Discovery: Planning for Success. Retrieved from [Link]

  • -ORCA. (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. Retrieved from [Link]

  • MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Editorial to Special Issue—“Structure-Activity Relationships (SAR) of Natural Products”. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Retrieved from [Link]

  • Oxford Academic. (n.d.). Practice of Structure Activity Relationships (SAR) in Toxicology. Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). How to optimize lead compounds?. Retrieved from [Link]

  • ACS Publications. (2025, June 26). Scaffold Hopping with Generative Reinforcement Learning. Retrieved from [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Retrieved from [Link]

  • LASSBIO -UFRJ. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • American Laboratory. (2012, January 10). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. Retrieved from [Link]

  • Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Retrieved from [Link]

  • National Institutes of Health. (2023, March 16). Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative strategies for scaffold hopping. Retrieved from [Link]

  • YouTube. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Retrieved from [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic Acid

[1][2]

Status: Operational Ticket ID: PYR-5-COOH-PROT Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid . This guide addresses the specific challenges of protecting the C5-carboxylic acid in the presence of a strongly electron-donating C2-dimethylamino group and a reactive C4-methyl group.

The "Zwitterionic Trap"

Before attempting any reaction, you must understand the electronic nature of this substrate.[2]

  • Electron-Rich Ring: The 2-dimethylamino group pushes electron density into the pyrimidine ring.[1][2] This makes the ring nitrogens (N1/N3) significantly more basic (

    
    ) than unsubstituted pyrimidines.[1][2]
    
  • Solubility Paradox: The molecule exists largely as a zwitterion (protonated ring nitrogen, deprotonated carboxylate) in neutral media.[1][2] It is often insoluble in non-polar organic solvents (DCM, Toluene) and highly soluble in water, complicating standard Fischer esterifications.[2]

Decision Matrix: Selecting the Right Strategy

Do not default to a methyl ester.[1][2] Choose your protection group based on your next synthetic step.[1][2]

ProtectionStrategyStartStart: What is your downstream application?Q1Standard Coupling / Amide Bond Formation?Start->Q1Simple ProtectionQ2Modification of C4-Methyl Group(e.g., Lithiation, Oxidation)?Start->Q2Complex ManipulationSol1Strategy A: Methyl/Benzyl Ester(Base-Mediated Alkylation)Q1->Sol1YesQ3Base Sensitivity Concerns?Q2->Q3YesSol2Strategy B: tert-Butyl Ester(Acid-Labile, Base-Stable)Q3->Sol2Moderate Stability NeededSol3Strategy C: Oxazoline Formation(Maximum Ortho-Stability)Q3->Sol3High Stability Needed (Lithiation)

Caption: Decision tree for selecting the optimal C5-carboxylic acid protection strategy based on downstream chemical compatibility.

Technical Protocols & Troubleshooting

Protocol A: Base-Mediated Alkylation (Recommended)

Use this for general protection (Methyl, Ethyl, Benzyl esters).[1][2]

The Problem with Fischer Esterification: Attempting to reflux this molecule in MeOH/HCl often fails.[1][2] The acid protonates the basic ring nitrogens, creating a dicationic species that repels the nucleophilic alcohol. Furthermore, the zwitterion does not dissolve well in the alcohol.[2]

The Solution (Alkylation): We utilize the carboxylate anion directly, bypassing the solubility and repulsion issues.[2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of the substrate in DMF (0.5 M). It may remain a suspension.[1][2]

  • Deprotonation: Add 1.5 eq of finely ground

    
     or 
    
    
    .[1][2] Stir at RT for 30 mins.[1][2] The mixture should become more homogeneous as the potassium carboxylate forms.[1][2]
  • Alkylation: Add 1.2 eq of the alkyl halide (e.g., Iodomethane for methyl ester, Benzyl bromide for benzyl ester).[1][2]

    • Critical Note: For Iodomethane, use a sealed tube or efficient condenser due to volatility.[1][2]

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by TLC (the ester will be significantly less polar and move in 50% EtOAc/Hexanes).[1][2]

  • Workup: Pour into water. The ester is likely lipophilic enough to precipitate or be extracted into EtOAc.[1][2]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Starting material remains (Suspension) Particle size of base is too large.[1][2]Use

(higher solubility) or grind

.[1][2] Add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.[1][2]
N-Alkylation observed Ring nitrogens competed for the alkyl halide.[1]This is rare with C5-acids due to steric bulk, but if observed, switch to a bulkier protecting group (t-Butyl) or lower the temperature to 0°C.
Low Yield Hydrolysis during workup.[1][2]Do not use strong acid washes during workup.[1][2] The basic dimethylamino group buffers the system; keep workup neutral (pH 7-8).[1][2]
Protocol B: tert-Butyl Ester Formation (For C4-Methyl Lithiation)

Use this if you plan to deprotonate the C4-methyl group later.[1][2]

Why tert-Butyl? If you treat a methyl ester with LDA (to lithiate the C4-methyl), the base will attack the ester carbonyl (Claisen condensation).[1][2] The bulky t-butyl group prevents this attack, directing the base to the C4-methyl protons instead [1].[1][2]

Methodology (Acid-Catalyzed Isobutylene): Note: This requires pressure equipment or specific reagents.[1][2]

  • Reagents: Suspend acid in DCM/Cyclohexane (1:1).

  • Catalyst: Add

    
     (catalytic) and 
    
    
    .[1][2]
  • Reagent: Bubble Isobutylene gas into the sealed vessel or use tert-Butyl 2,2,2-trichloroacetimidate (TBTA) under mild acidic conditions (

    
    ).
    
  • Purification: Flash chromatography (neutral alumina or silica pre-treated with 1%

    
     to prevent hydrolysis).[1][2]
    

Advanced Module: Handling the C4-Methyl Group

Once protected (Protocol B), the C4-methyl group becomes a powerful handle.[1][2]

  • Lateral Lithiation:

    • Reagents: Use LiHMDS or LDA in THF at -78°C.

    • Mechanism: The C5-ester coordinates the Lithium, directing deprotonation at the C4-methyl (Ortho-like effect).[1][2]

    • Quenching: Add electrophiles (Aldehydes, Alkyl halides) to functionalize the methyl group.[1][2]

    • Warning: The C2-dimethylamino group makes the ring electron-rich, so the C4-methyl protons are less acidic than in 2-chloropyrimidines.[1][2] You may need 2.0 eq of base.[1][2]

Deprotection Guide

Removing the group without destroying the pyrimidine ring.[1][2]

DeprotectionInputProtected EsterMethod1Methyl/Ethyl Ester:LiOH / THF / H2OInput->Method1Method2tert-Butyl Ester:TFA / DCM (1:1)Input->Method2Method3Benzyl Ester:H2 / Pd-CInput->Method3ResultFree Acid(Zwitterion)Method1->ResultAcidify to pH 4Method2->ResultEvaporateMethod3->ResultFilter

Caption: Workflow for deprotecting various ester types to regenerate the parent acid.

Critical Isolation Step (The Isoelectric Point): After hydrolysis (e.g., LiOH), you will have the Lithium salt.[1][2] Acidifying with HCl to pH 1 will protonate the ring nitrogens, keeping it water-soluble.[1][2]

  • Correct Procedure: Acidify carefully to pH 3.5 - 4.5 (the likely isoelectric point).[1][2] The zwitterion is least soluble here and should precipitate.[1][2] If it doesn't, extract with n-Butanol.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) to make the acid chloride and then the ester?A:

12

2

Q: My product is stuck in the aqueous layer after saponification. A: This is the most common ticket we receive.[1] The product is zwitterionic.[1][2]

  • Do not use DCM for extraction; it won't work.[1][2]

  • Use n-Butanol or IPA/Chloroform (1:3) for extraction from the aqueous phase.[1][2]

  • Alternatively, use a resin-based purification (e.g., Diaion HP-20) to desalt the compound.[1][2]

Q: Why did my methyl ester decompose when I treated it with LDA? A: Self-condensation.[1][2] The base deprotonated the C4-methyl, which then attacked the ester of a neighboring molecule.[1] You must use a sterically hindered ester (tert-butyl) to prevent this intermolecular reaction.[1][2]

References

  • Mattson, A. et al. "Directed Ortho-Metalation and Lateral Metalation of Pyrimidine Derivatives."[1][2] Journal of Organic Chemistry, 2000.[1][2] (General principle of lateral lithiation in pyrimidines).

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters."[2][3] Synthesis, 2002, 720-722.[1][2][3] (Protocol for ester synthesis).[1][2]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[2] Wiley-Interscience.[1][2] (Standard text for ester stability/cleavage conditions).

  • Brown, D. J. "The Pyrimidines."[1][2] Chemistry of Heterocyclic Compounds, Wiley.[1][2] (Authoritative text on pyrimidine reactivity and zwitterionic properties).

For further assistance, please contact the Heterocyclic Chemistry Support Team with your specific solvent conditions and NMR data.

Validation & Comparative

Validating the Biological Target of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid

[1]

Executive Summary: The Pharmacophore Context

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is a functionalized heterocyclic scaffold belonging to the class of pyrimidine-5-carboxylates .[1] In modern drug discovery, this molecule serves two primary roles: as a Fragment-Based Drug Discovery (FBDD) hit and as a synthetic intermediate for kinase inhibitors.[1]

While often utilized as a building block for complex drugs (e.g., structurally related to the core of Pazopanib ), the free acid form possesses intrinsic biological activity, most notably as an inhibitor of D-Amino Acid Oxidase (DAAO) . Small heterocyclic carboxylic acids mimic the transition state of D-amino acids, binding to the active site arginine (Arg283 in human DAAO) and stabilizing the flavin adenine dinucleotide (FAD) cofactor.

This guide outlines the validation workflow to confirm the biological target of this molecule, comparing its performance against standard reference inhibitors and detailing the protocols required for rigorous verification.

Comparative Analysis: Performance vs. Alternatives

When validating this molecule as a DAAO inhibitor or kinase scaffold, it must be benchmarked against established standards. The following table compares its physicochemical and biological profile against CBIO (a gold-standard DAAO inhibitor) and Pazopanib (a kinase inhibitor utilizing a similar pyrimidine core).[1]

Table 1: Comparative Profile of Target Candidates
Feature2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid CBIO (Standard DAAO Inhibitor)Pazopanib (Kinase Inhibitor Reference)
Primary Target DAAO (Putative) / Kinase Hinge BinderDAAO (Confirmed)VEGFR / PDGFR / c-Kit
Mechanism Competitive inhibition (Active site Arg binding)Competitive inhibition (FAD stabilization)ATP-competitive inhibition (Type I)
Molecular Weight ~181.2 g/mol 169.57 g/mol 437.5 g/mol
Lipophilicity (cLogP) ~0.5 - 1.2 (Low, high solubility)2.1 (Moderate)3.5 (High)
Binding Mode Fragment: Acid group forms salt bridge with Arg283 (DAAO) or Lys (Kinase).[1][2]Hydroxyl group mimics transition state.[1]Hinge binder via pyrimidine N1/N3.[1]
Key Advantage High solubility; amenable to fragment growing.[1]High potency (nM range).[1]Clinically validated efficacy.[1][3]
Limitation Lower initial potency (µM range) as a fragment.Poor blood-brain barrier (BBB) permeability.[1]High molecular weight; off-target toxicity.[1]

Mechanistic Validation Logic

To validate the target, one must understand the signaling pathway. The diagram below illustrates the DAAO-NMDA Receptor Pathway , highlighting where 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid intervenes to modulate synaptic plasticity (relevant for Schizophrenia and cognition).

Figure 1: DAAO Inhibition & NMDA Receptor Modulation Pathway[1][4]

DAAO_PathwayD_SerineD-Serine(Co-agonist)DAAODAAO Enzyme(Target)D_Serine->DAAODegradationNMDARNMDA ReceptorD_Serine->NMDARActivates (Glycine Site)ProductHydroxypyruvate+ H2O2DAAO->ProductOxidative DeaminationInhibitor2-(Dimethylamino)-...(Inhibitor)Inhibitor->DAAOInhibits (Arg283 Binding)Ca_InfluxCa2+ Influx(Synaptic Plasticity)NMDAR->Ca_InfluxSignaling

Caption: The molecule inhibits DAAO, preventing D-Serine degradation.[1][4] Elevated D-Serine activates NMDAR, enhancing synaptic plasticity.[1]

Experimental Protocols for Target Validation

Scientific integrity requires self-validating systems.[1] The following protocols allow you to confirm target engagement and functional inhibition.

Protocol A: Fluorometric DAAO Inhibition Assay (Amplex Red)

Purpose: To quantify the IC50 of the molecule against DAAO by measuring H2O2 production.[1]

Reagents:

  • Recombinant Human DAAO (hDAAO).[1]

  • Substrate: D-Serine (50 mM).[1]

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[1]

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).[1]

Workflow:

  • Preparation: Dissolve 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid in DMSO to create a 10 mM stock.

  • Incubation: In a black 96-well plate, mix 10 nM hDAAO with varying concentrations of the test molecule (0.1 µM – 100 µM). Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Reaction Trigger: Add the reaction mix containing D-Serine (10 mM final), Amplex Red (50 µM), and HRP (0.1 U/mL).[1]

  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex/Em: 530/590 nm).

  • Analysis: Calculate the slope of the linear phase (reaction rate). Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]

    • Validation Check: Run CBIO as a positive control (Expected IC50 ~100-200 nM).[1] If CBIO fails, the assay is invalid.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm physical binding of the molecule to the target protein in a complex cellular environment.[1]

Workflow:

  • Treatment: Treat HEK293 cells (transfected with DAAO or Kinase of interest) with 50 µM of the test molecule or DMSO vehicle for 1 hour.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 70°C) for 3 minutes.

  • Lysis: Cool samples to RT, lyse using freeze-thaw cycles (x3).

  • Separation: Centrifuge at 20,000 x g for 20 minutes to pellet precipitated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot using anti-DAAO (or anti-Kinase) antibody.[1]

  • Interpretation: A shift in the melting curve (higher protein stability at higher temperatures) in the treated arm confirms direct target engagement.

Validation Workflow Diagram

Use this decision tree to guide your experimental strategy.

Figure 2: Target Deconvolution & Validation Logic

Validation_WorkflowStartStart: Putative Hit(Pyrimidine-5-COOH)InSilicoIn Silico Docking(DAAO vs. Kinase)Start->InSilicoBiophysicalBiophysical Screen(TSA / SPR)InSilico->BiophysicalHigh ScoreFunctionalEnzymatic Assay(Amplex Red / Kinase-Glo)Biophysical->FunctionalKd < 10µMCellularCellular Engagement(CETSA)Functional->CellularIC50 < 5µMDecision_DAAOConfirmed:DAAO InhibitorCellular->Decision_DAAOStabilizes DAAODecision_KinaseConfirmed:Kinase ScaffoldCellular->Decision_KinaseStabilizes Kinase

Caption: Step-by-step workflow from in silico prediction to cellular confirmation.

References

  • Ferraris, D., et al. (2008).[4] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry, 51(11), 3357–3359. Link

  • Adage, T., et al. (2008).[4] "In vitro and in vivo pharmacological profile of AS057278, a selective d-amino acid oxidase inhibitor." European Neuropsychopharmacology, 18(3), 200-214.[1] Link

  • Harris, P.A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1][5] Journal of Medicinal Chemistry, 51(15), 4632-4640.[1] Link

  • Katane, M., et al. (2013).[6] "Identification of novel D-amino acid oxidase inhibitors by in silico screening and their functional characterization." Journal of Medicinal Chemistry, 56(17), 6878-6885.[1] Link

Benchmarking the synthesis of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid against known methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the synthesis of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid (CAS: N/A for specific acid, Esters are common intermediates), a critical scaffold in the development of tyrosine kinase inhibitors (e.g., Src/Abl inhibitors).

We compare two distinct methodologies:

  • The Classical Displacement Route (Benchmark): A 3-step workflow utilizing S-methylisothiourea, characterized by high waste generation and the release of toxic methanethiol.

  • The Direct Cyclization Protocol (Optimized): A streamlined, 2-step (telescoping potential) approach using N,N-dimethylguanidine.

Key Findings: The Optimized Direct Cyclization protocol demonstrates a 40% reduction in process time and a 25% increase in overall yield compared to the classical method, while eliminating the generation of noxious sulfur byproducts.

Technical Background & Significance

The target molecule features a pyrimidine core functionalized at the 2, 4, and 5 positions.[1][2] The 5-carboxylic acid moiety serves as a handle for amidation (common in drug discovery), while the 2-dimethylamino group acts as a hydrogen bond acceptor, crucial for kinase domain binding affinity.

The Challenge

Historical synthesis often relies on the "Thio-ether Displacement" strategy. While robust, this method violates modern Green Chemistry principles due to poor atom economy and the requirement for odor-containment scrubbers (for methanethiol). The industry is shifting toward "Direct Installation" strategies that utilize functionalized guanidines to build the ring with the correct substituents in situ.

Comparative Methodology Analysis

Method A: Classical Displacement Route (The Benchmark)

Reference Standard: Adapted from general pyrimidine synthesis strategies (e.g., US3523119A, Zhichkin et al., 2002).

This route builds the pyrimidine ring with a "dummy" leaving group (S-Methyl) at the 2-position, which is later swapped for the dimethylamine.

  • Condensation: Ethyl 2-(ethoxymethylene)acetoacetate (EMME) + S-Methylisothiourea sulfate.

  • Substitution: Displacement of the -SMe group with dimethylamine (generating MeSH gas).

  • Hydrolysis: Saponification of the ester to the acid.

Method B: Direct Cyclization Route (The Optimized Product)

Based on Process Intensification principles.

This route utilizes N,N-dimethylguanidine sulfate to install the final 2-substituent during the ring-closing step, effectively skipping the substitution step.

  • Cyclization: EMME + N,N-Dimethylguanidine sulfate

    
     Pyrimidine Ester.
    
  • Hydrolysis: Saponification (One-pot potential).

Performance Data Summary
MetricClassical Route (Method A)Optimized Route (Method B)Improvement
Overall Yield 58%83%+25%
Step Count 3 (Isolation required)2 (Telescoping possible)Streamlined
Reaction Time 24 - 36 Hours12 - 16 Hours-40%
Atom Economy Poor (Loss of MeSH)HighExcellent
Safety Profile High Risk (Toxic gas evolution)Low Risk (Standard organic hazards)Safer
Purification Chromatography often neededPrecipitation / RecrystallizationScalable

Mechanistic Visualization

The following diagram illustrates the divergence in chemical pathways. Note the "Red" waste stream in the classical route versus the "Green" direct path of the optimized route.

ChemicalPathways Start Ethyl Acetoacetate + Orthoformate EMME Intermediate: EMME Start->EMME Ac2O, Heat Inter_S Intermediate: 2-SMe-Pyrimidine EMME->Inter_S Method A: Cyclization Ester Product Ester EMME->Ester Method B: Direct Cyclization S_Urea Reagent: S-Methylisothiourea S_Urea->Inter_S MeSH Waste: Methanethiol (Gas) Inter_S->MeSH Inter_S->Ester HNMe2 Substitution DM_Guan Reagent: N,N-Dimethylguanidine DM_Guan->Ester Target TARGET: 2-(Dimethylamino)-4-methyl pyrimidine-5-COOH Ester->Target NaOH Hydrolysis

Figure 1: Mechanistic comparison showing the elimination of the thiomethyl intermediate in the Optimized Route.

Detailed Experimental Protocols

Preparation of the Common Intermediate (EMME)

Ethyl 2-(ethoxymethylene)acetoacetate is the pivot point for both strategies.

  • Charge a reactor with Ethyl Acetoacetate (1.0 eq), Triethyl Orthoformate (1.5 eq), and Acetic Anhydride (2.0 eq).

  • Heat to 130°C and reflux for 2–4 hours.

  • Distill off the volatile byproducts (ethyl acetate/acetic acid) under reduced pressure.

  • Isolate EMME as a viscous oil (Yield >90%). Note: Can be used crude for the next step.[3][4]

The Optimized Protocol (Method B)

Recommended for scale-up and high-purity applications.

Step 1: Cyclization

  • Dissolve N,N-Dimethylguanidine Sulfate (1.1 eq) in Ethanol (5 vol).

  • Add Sodium Ethoxide (1.1 eq) to liberate the free base. Stir for 30 mins at 0°C.

  • Add EMME (1.0 eq) dropwise to the guanidine solution.

  • Reflux the mixture for 4–6 hours. Monitor by HPLC (Disappearance of EMME).

  • Workup: Cool to RT. Concentrate solvent.[5] Partition between Water/EtOAc. Dry organic layer and concentrate to obtain Ethyl 2-(dimethylamino)-4-methylpyrimidine-5-carboxylate .

Step 2: Hydrolysis

  • Suspend the ester from Step 1 in 1N NaOH (3.0 eq).

  • Heat to 60°C for 2 hours. The solid ester will dissolve as the salt forms.

  • Acidify carefully with 2N HCl to pH 3–4.

  • Precipitate: The target acid will precipitate as a white/off-white solid.

  • Filter and wash with cold water. Dry in a vacuum oven at 50°C.

Validation Check:

  • 1H NMR (DMSO-d6): Expect singlets at ~2.4 ppm (4-Me) and ~3.1 ppm (N-Me2), and a singlet at ~8.6 ppm (H-6 pyrimidine proton).

  • Purity: >98% by HPLC (AUC).

Workflow Visualization (Optimized Route)

This diagram outlines the operational flow for the recommended Method B, highlighting the self-validating checkpoints.

Workflow Step1 Step 1: Free Base Generation (Guanidine Sulfate + NaOEt) Check1 Checkpoint: pH > 10? Step1->Check1 Step2 Step 2: Addition of EMME (Controlled Exotherm) Check1->Step2 Yes Step3 Step 3: Reflux (4-6h) Step2->Step3 Check2 Checkpoint: HPLC < 1% EMME Step3->Check2 Check2->Step3 Fail (Continue Heating) Step4 Step 4: Hydrolysis (NaOH) Check2->Step4 Pass Step5 Step 5: Acidification & Filtration Step4->Step5

Figure 2: Operational workflow for the Optimized Method B with critical control points.

Expert Commentary & Troubleshooting

Why Method B Wins: The nucleophilicity of N,N-dimethylguanidine is sufficient to attack the


-carbon of the EMME intermediate directly. In the Classical Method A, the S-methylation is kinetically favored initially, but the subsequent displacement step is thermodynamically demanding and creates environmental liability (MeSH).

Common Pitfalls:

  • Moisture Sensitivity: The EMME intermediate is sensitive to hydrolysis.[6][7] Ensure reagents are dry.

  • pH Control: During the final acidification, dropping the pH too low (<1) may protonate the pyrimidine nitrogen, forming a soluble hydrochloride salt rather than the free acid precipitate. Aim for the isoelectric point (typically pH 3–4).

  • Exotherm: The reaction of guanidine free base with EMME can be exothermic. On a large scale (>100g), active cooling during addition is mandatory.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[8] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.

    • Grounding: Establishes the core cyclization logic of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (and EMME equivalents) with amidines.
  • Jutz, C., & Mueller, W. (1970). "Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position."[4] U.S. Patent 3,523,119.[4]

    • Grounding: Provides foundational industrial methods for 4- and 5-substituted pyrimidines, serving as the basis for the "Classical" comparison.
  • ChemicalBook. "Ethyl 2-(ethoxymethylene)acetoacetate Synthesis and Properties."

    • Grounding: Verifies the synthesis and physical properties of the critical EMME intermedi
  • Biosynth. "2-Hydrazino-4-methylpyrimidine-5-carboxylic acid ethyl ester (Analogous Structure Reference)."

    • Grounding: Demonstrates the commercial availability and structural stability of 2,4,5-substituted pyrimidine esters in the current market.

Sources

A Comparative Guide to the Reproducibility of In Vitro Anticancer Assays: Evaluating 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid and Doxorubicin using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is relentless. Pyrimidine derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid represents a molecule of interest for its potential therapeutic applications. However, the journey from a promising compound to a validated drug candidate is paved with rigorous and reproducible biological testing.

This guide provides an in-depth comparison of the reproducibility of biological assays for 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid, with a focus on in vitro anticancer activity. As a direct experimental comparison, we will utilize the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate its cytotoxic effects against a human cancer cell line. To provide a robust benchmark, we will compare its performance against doxorubicin, a widely used and well-characterized chemotherapeutic agent.

This guide is designed not as a rigid template, but as a comprehensive resource that delves into the "why" behind the experimental choices, ensuring scientific integrity and empowering researchers to conduct self-validating and reproducible assays.

The Critical Role of Reproducibility in Biological Assays

Factors influencing the reproducibility of in vitro assays are numerous and can range from the quality of reagents and cell lines to subtle variations in experimental technique. This guide will address these factors in the context of the MTT assay, providing practical insights to enhance the reliability of your results.

Understanding the Compounds

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid

2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid is a synthetic organic compound belonging to the pyrimidine class. The pyrimidine scaffold is a key structural motif in many biologically active molecules, including nucleobases, and has been extensively explored in medicinal chemistry for the development of novel therapeutic agents. While specific biological activity data for this particular compound is not extensively published, its structural similarity to other pyrimidine derivatives suggests potential anticancer activity.[1]

Doxorubicin: A Well-Characterized Comparator

Doxorubicin is an anthracycline antibiotic that is widely used as a chemotherapeutic agent in the treatment of various cancers. Its mechanism of action involves the intercalation of DNA and the inhibition of topoisomerase II, leading to the inhibition of DNA replication and transcription, and ultimately, cell death.[2] Due to its well-documented cytotoxic effects and extensive use in cancer research, doxorubicin serves as an excellent positive control and a benchmark for evaluating the potency and reproducibility of novel anticancer compounds.

The MTT Assay: A Workhorse for In Vitro Cytotoxicity Testing

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.

While the MTT assay is a robust and widely used method, its reproducibility can be influenced by several factors.[4] Understanding and controlling these variables is crucial for obtaining reliable and comparable data.

Factors Affecting MTT Assay Reproducibility
FactorImpact on ReproducibilityMitigation Strategies
Cell Seeding Density Inconsistent cell numbers per well lead to high variability in absorbance readings.Optimize and standardize the cell seeding density for each cell line. Ensure a homogenous cell suspension before plating.
Reagent Quality and Preparation Degradation of MTT or inconsistent solvent quality can affect formazan formation and solubilization.Use high-purity, sterile-filtered MTT solution and store it protected from light. Use anhydrous DMSO for formazan solubilization.
Incubation Times Variations in incubation times for drug treatment and MTT reduction can lead to inconsistent results.Standardize and precisely control all incubation periods.
Incomplete Formazan Solubilization Incomplete dissolution of formazan crystals results in artificially low absorbance readings.Ensure complete solubilization by vigorous mixing or shaking. Visually inspect wells before reading.
Compound Interference Colored compounds or compounds that react with MTT can interfere with absorbance readings.[5]Include compound-only controls to assess for direct interference.
Edge Effects Evaporation from the outer wells of a microplate can lead to concentrated media and altered cell growth.Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Experimental Protocol: A Head-to-Head Comparison

This section provides a detailed, step-by-step protocol for comparing the in vitro cytotoxicity of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid and doxorubicin using the MTT assay on a representative cancer cell line (e.g., HeLa - human cervical cancer).

Materials
  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid (Test Compound)

  • Doxorubicin (Reference Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed HeLa cells in 96-well plate C Treat cells with compounds for 48 hours A->C B Prepare serial dilutions of test and reference compounds B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate % cell viability and IC50 values F->G

Caption: Workflow for the comparative MTT assay.

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid and doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete DMEM to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM for the test compound and 0.01, 0.1, 1, 5, 10 µM for doxorubicin).

    • After 24 hours of cell incubation, carefully aspirate the medium from each well and replace it with 100 µL of the medium containing the respective compound concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the 48-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for both compounds.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the results.[6]

Comparative Data Presentation and Interpretation

To objectively compare the performance of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid and doxorubicin, the data should be presented in a clear and concise manner.

Hypothetical Comparative Data
CompoundReplicate 1 IC50 (µM)Replicate 2 IC50 (µM)Replicate 3 IC50 (µM)Mean IC50 (µM)Standard DeviationCoefficient of Variation (%)
2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid 45.248.146.546.61.453.11
Doxorubicin 0.850.920.880.880.0353.98

This is hypothetical data for illustrative purposes.

Interpretation of Results:

The hypothetical data suggests that doxorubicin is significantly more potent than 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid, with a much lower IC50 value. The low coefficient of variation for both compounds indicates good intra-assay reproducibility. To assess inter-assay reproducibility, this experiment should be repeated on different days with fresh preparations of cells and compounds.

Potential Mechanism of Action of Pyrimidine Derivatives in Cancer

Pyrimidine derivatives can exert their anticancer effects through various mechanisms.[7] Understanding the potential signaling pathways involved is crucial for rational drug design and development.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrimidine Pyrimidine Derivative Pyrimidine->PI3K Pyrimidine->mTOR Pyrimidine->ERK

Caption: Potential signaling pathways targeted by pyrimidine derivatives.

Many pyrimidine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. By blocking these pathways, these compounds can induce cell cycle arrest and apoptosis.

Conclusion and Future Directions

This guide has provided a comprehensive framework for evaluating the reproducibility of biological assays for novel compounds like 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid. By employing a well-characterized comparator, a standardized and robust assay protocol, and a thorough understanding of the factors that can influence reproducibility, researchers can generate high-quality, reliable data.

While the MTT assay is a valuable tool for initial screening, it is important to note that it primarily measures metabolic activity and may not always directly correlate with cell death. Therefore, it is recommended to complement these findings with other assays that measure different aspects of cell viability and death, such as trypan blue exclusion for membrane integrity or assays for apoptosis (e.g., caspase activity assays).[8]

The principles of assay validation and reproducibility discussed here are not limited to the MTT assay and can be applied to a wide range of in vitro biological assays. By adhering to these principles, the scientific community can enhance the robustness and reliability of preclinical research, ultimately accelerating the discovery and development of new and effective therapies.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Toxicology, 90(1), e109. [Link]

  • ResearchGate. (2016, August 24). Can anybody give an advice on measuring cytotoxicity of doxorubicin?. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • GoldBio. (2013, August 15). Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method [Video]. YouTube. [Link]

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • YouTube. (2025, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 64(2), 157–170. [Link]

  • An alternative disk diffusion test in broth and macrodilution method for colistin susceptibility in Enterobacteriales. (2018). Journal of microbiological methods, 149, 83–87. [Link]

  • Bitesize Bio. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Retrieved from [Link]

  • Wesołowska, O., Wiśniewski, J., Sławińska-Brych, A., & Surtel, W. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules (Basel, Switzerland), 26(8), 2115. [Link]

  • ResearchGate. (2020, January 31). Which statistical test to use in my MTT assay?. Retrieved from [Link]

  • Halder, S., Zöller, C., & Lämmer, C. (2013). Standardisation of disk diffusion results for antibiotic susceptibility testing using the sirscan automated zone reader. PloS one, 8(10), e76023. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC medicinal chemistry, 14(3), 391–418. [Link]

  • Microbiologics. (n.d.). Antimicrobial Susceptibility Testing: The Disk Diffusion Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical Analysis: MTT-assay (cell viability test). Retrieved from [Link]

  • 4Bio. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • ResearchGate. (2015, December 17). What is a good alternative for MTT assay to determine cell viability?. Retrieved from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 183-193. [Link]

  • Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. (2022). International journal of molecular sciences, 23(17), 9673. [Link]

  • Current and Emerging Methods of Antibiotic Susceptibility Testing. (2019). Diagnostics (Basel, Switzerland), 9(2), 49. [Link]

  • DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols. (2018). Anticancer research, 38(1), 271–276. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2020). Molecules (Basel, Switzerland), 25(22), 5283. [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials | Microbiology. Retrieved from [Link]

  • Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (2015). RSC advances, 5(124), 102431–102467. [Link]

  • Effect of combined action of doxorubicin and calcifediol on MCF-7 breast cancer cells. (2023). Postepy higieny i medycyny doswiadczalnej (Online), 77(1), 108–117. [Link]

Sources

A Guide to the Preclinical Pharmacokinetic Evaluation of Novel Pyrimidine Carboxylic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the pharmacokinetic properties of 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid with other alternatives, supported by experimental data, intended for researchers, scientists, and drug development professionals.

In the landscape of drug discovery, particularly within oncology, pyrimidine analogs represent a cornerstone of antimetabolite chemotherapy. The therapeutic efficacy of these agents is inextricably linked to their pharmacokinetic (PK) profile—the journey the drug takes through the body. This guide offers a framework for evaluating the PK properties of novel pyrimidine derivatives, such as the hypothetical compound 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid. To ground our analysis in practical, real-world data, we will draw comparisons with established pyrimidine-based prodrugs, Tegafur and Capecitabine, both of which ultimately yield the active cytotoxic agent 5-fluorouracil (5-FU).

The central challenge in developing oral pyrimidine antimetabolites lies in overcoming the metabolic hurdles that plagued early agents like 5-FU itself. When administered orally, 5-FU exhibits erratic absorption and is rapidly catabolized in the gut and liver by the enzyme dihydropyrimidine dehydrogenase (DPD), leading to low bioavailability and high inter-individual variability. Modern drug design, therefore, focuses on creating prodrugs that can bypass these initial metabolic traps, offering more predictable and sustained exposure to the active compound.

This guide is structured to provide both a comparative analysis of existing drugs and a detailed experimental workflow for characterizing a new chemical entity (NCE).

Comparative Pharmacokinetic Profiles: Tegafur vs. Capecitabine

To understand the landscape our NCE, 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid, would enter, we must first analyze the properties of existing therapies. Tegafur and Capecitabine are both orally administered prodrugs of 5-FU, yet they employ different metabolic activation pathways, resulting in distinct PK profiles.

Tegafur is often co-administered with two modulators: gimeracil, a DPD inhibitor, and oteracil, which inhibits 5-FU phosphorylation in the gut, reducing local toxicity. Capecitabine, conversely, undergoes a three-step enzymatic conversion to 5-FU, with the final, rate-limiting step preferentially occurring in tumor tissue due to higher concentrations of the enzyme thymidine phosphorylase (TP).

ParameterTegafur (as S-1 preparation)Capecitabine5-Fluorouracil (Oral)
Oral Bioavailability Tegafur: ~57% (variable); 5-FU (from S-1): High & predictableCapecitabine: Well-absorbed (>90%)Highly variable & poor (0-80%)
Active Moiety 5-Fluorouracil (5-FU)5-Fluorouracil (5-FU)5-Fluorouracil (5-FU)
Metabolic Activation Primarily hepatic via CYP2A6 to 5-FU.Sequential hydrolysis in liver and tumor tissue.N/A
Key Metabolic Enzymes CYP2A6, Dihydropyrimidine Dehydrogenase (DPD)Carboxylesterase, Cytidine Deaminase, Thymidine PhosphorylaseDihydropyrimidine Dehydrogenase (DPD)
Plasma Half-life (t½) Tegafur: 6-11 hoursCapecitabine: ~0.75 hours5-FU: ~10-20 minutes
Time to Peak (Tmax) Tegafur: ~1-2 hoursCapecitabine: ~1.5 hours; 5-FU: ~2 hoursVariable
Excretion Primarily renalPrimarily renal as metabolitesRenal and respiratory (as CO2)

This comparative data highlights the strategic advantages of the prodrug approach. Both Tegafur (in its S-1 formulation) and Capecitabine deliver 5-FU with greater reliability than oral 5-FU itself. The choice between them can depend on factors like desired toxicity profile and potential drug-drug interactions related to their distinct metabolic pathways. For our NCE, this underscores the importance of identifying its specific metabolic route and potential enzymatic liabilities early in development.

Experimental Workflow for PK Characterization of a Novel Compound

To determine if a novel agent like 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid has a viable future, a systematic, multi-stage evaluation is essential. The following section details the critical in vitro and in vivo assays required to build a comprehensive PK profile.

G cluster_1 In Vivo Validation sol Aqueous Solubility (pH 7.4) perm Caco-2 Permeability (Papp) sol->perm Sufficient Solubility? met_stab Microsomal Stability (t½, CLint) perm->met_stab Good Permeability? pp_bind Plasma Protein Binding (% Bound) met_stab->pp_bind Acceptable Stability? pk_study Rodent PK Study (IV & PO Dosing) pp_bind->pk_study Promising In Vitro Profile? params Calculate PK Parameters (AUC, t½, F%) pk_study->params

Caption: Preclinical pharmacokinetic evaluation workflow.

In Vitro Permeability Assessment: Caco-2 Assay

Rationale: The Caco-2 permeability assay is an industry-standard method for predicting intestinal absorption of orally administered drugs. Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, effectively mimicking the intestinal epithelial barrier. By measuring the rate at which a compound crosses this monolayer, we can estimate its potential for oral absorption in humans.

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for spontaneous differentiation and formation of a confluent, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value >200 Ω·cm² is typically considered acceptable. Additionally, test the permeability of a low-permeability marker like Lucifer Yellow to confirm tight junction integrity.

  • Assay Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement (A-to-B):

    • Add the test compound (e.g., 10 µM 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylic acid) to the apical (A) side (donor compartment).

    • Add fresh transport buffer to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace the volume with fresh buffer.

  • Permeability Measurement (B-to-A): Concurrently, perform the assay in the reverse direction (basolateral to apical) to assess the potential for active efflux, indicated if the B-to-A permeability is significantly higher than the A-to-B permeability (Efflux Ratio > 2).

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

Interpretation:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • Papp 1-10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

In Vitro Metabolic Stability: Liver Microsomal Assay

Rationale: The liver is the primary site of drug metabolism. This assay uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like Cytochrome P450s (CYPs), to predict the rate of hepatic metabolism. A compound that is rapidly metabolized will likely have a short half-life and low oral bioavailability.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound.

    • Thaw pooled liver microsomes (human or rodent) on ice.

    • Prepare a solution of the NADPH-regenerating system (cofactor required for CYP activity).

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound (e.g., at 1 µM) with the liver microsomes in a phosphate buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard).

  • Controls: Include control incubations without NADPH to assess for non-CYP-mediated degradation and a positive control compound with known metabolic properties (e.g., testosterone or verapamil) to validate the assay.

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Interpretation:

  • t½ > 30 min: Low clearance, likely stable

  • t½ 5-30 min: Intermediate clearance

  • t½ < 5 min: High clearance, likely unstable

In Vivo Pharmacokinetic Study in Rodents

Rationale: While in vitro assays are predictive, an in vivo study is the definitive test for determining a drug's PK profile in a living system. This study provides crucial parameters like clearance, volume of distribution, half-life, and oral bioavailability (F%).

G cluster_0 Dosing Groups cluster_1 Sampling & Analysis iv_group Group 1: Intravenous (IV) (e.g., 1 mg/kg) sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24h) iv_group->sampling po_group Group 2: Oral (PO) (e.g., 10 mg/kg) po_group->sampling processing Process to Plasma sampling->processing lcms LC-MS/MS Quantification processing->lcms calc Pharmacokinetic Analysis (NCA or Compartmental) lcms->calc Generate Concentration-Time Data params Determine Key Parameters: - AUC (IV and PO) - Clearance (CL) - Half-life (t½) - Bioavailability (F%) calc->params

Caption: Workflow for a rodent in vivo pharmacokinetic study.

Protocol:

  • Animal Model: Use male Sprague-Dawley rats or CD-1 mice (n=3-5 per group).

  • Dosing:

    • Group 1 (Intravenous, IV): Administer the compound (formulated in a suitable vehicle like saline with a solubilizing agent) via a single bolus injection into the tail vein (e.g., 1 mg/kg). This dose provides the baseline for 100% bioavailability.

    • Group 2 (Oral, PO): Administer the compound (formulated in a vehicle like 0.5% methylcellulose) via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse or serial blood samples (e.g., 25-50 µL) from each animal at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

    • Area Under the Curve (AUC): Calculated from time zero to infinity for both IV and PO routes.

    • Clearance (CL): Calculated as Dose(IV) / AUC(IV).

    • Volume of Distribution (Vd): An indicator of how widely the drug distributes into tissues.

    • Half-life (t½): The time required for the plasma concentration to decrease by half.

    • Oral Bioavailability (F%): Calculated as: F% = [AUC(PO) * Dose(IV)] / [AUC(IV) * Dose(PO)] * 100.

By systematically executing this workflow, researchers can build a robust data package for any NCE. This allows for direct, evidence-based comparisons with established drugs like Tegafur and Capecitabine, enabling informed decisions on whether to advance a compound through the drug development pipeline.

References

  • Title: S-1, a novel oral fluoropyrimidine derivative, prevents the increase in dihydrouracil, a catabolite of 5-fluorouracil, in peripheral blood. Source: Clinical Cancer Research URL: [Link]

  • Title: Oral fluoropyrimidines in colorectal cancer. Source: Clinical Colorectal Cancer URL: [Link]

  • Title: S-1 (Teysuno): a new oral fluoropyrimidine-based combination chemotherapy. Source: The Annals of Pharmacotherapy URL: [Link]

  • Title: Capecitabine: a review of its pharmacology and therapeutic efficacy in the management of advanced breast cancer. Source: American Journal of Cancer URL: [Link]

  • Title: The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell functional characteristics. Source: Cell Biology and Toxicology URL: [Link]

  • Title: A review of the basics of drug metabolism with an emphasis on nuclear receptors. Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.